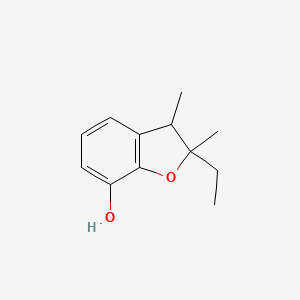![molecular formula C19H19ClN2O B12894332 2-{[1-(2-Chlorophenyl)isoquinolin-3-yl]oxy}-N,N-dimethylethan-1-amine CAS No. 89721-17-5](/img/structure/B12894332.png)
2-{[1-(2-Chlorophenyl)isoquinolin-3-yl]oxy}-N,N-dimethylethan-1-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-((1-(2-Chlorophenyl)isoquinolin-3-yl)oxy)-N,N-dimethylethanamine is a complex organic compound that belongs to the class of isoquinoline derivatives. This compound is characterized by the presence of a 2-chlorophenyl group attached to an isoquinoline ring, which is further linked to an ethanamine moiety through an ether linkage. The compound’s unique structure imparts it with distinct chemical and biological properties, making it a subject of interest in various scientific research fields.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1-(2-Chlorophenyl)isoquinolin-3-yl)oxy)-N,N-dimethylethanamine typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:
Formation of Isoquinoline Core: The isoquinoline core can be synthesized using the Pomeranz-Fritsch reaction, which involves the cyclization of benzaldehyde derivatives with aminoacetaldehyde diethyl acetal.
Introduction of 2-Chlorophenyl Group: The 2-chlorophenyl group can be introduced via a Friedel-Crafts acylation reaction, using 2-chlorobenzoyl chloride and an appropriate Lewis acid catalyst.
Ether Linkage Formation: The final step involves the formation of the ether linkage by reacting the isoquinoline derivative with N,N-dimethylethanolamine under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and optimization of reaction conditions to maximize yield and minimize by-products.
化学反应分析
Types of Reactions
2-((1-(2-Chlorophenyl)isoquinolin-3-yl)oxy)-N,N-dimethylethanamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced isoquinoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 2-chlorophenyl group, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Reduced isoquinoline derivatives.
Substitution: Substituted isoquinoline derivatives with various functional groups.
科学研究应用
2-((1-(2-Chlorophenyl)isoquinolin-3-yl)oxy)-N,N-dimethylethanamine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of 2-((1-(2-Chlorophenyl)isoquinolin-3-yl)oxy)-N,N-dimethylethanamine involves its interaction with specific molecular targets and pathways. The compound is known to:
Bind to DNA: The isoquinoline moiety can intercalate into DNA, disrupting its structure and function.
Inhibit Enzymes: The compound can inhibit various enzymes, including topoisomerases and kinases, leading to the disruption of cellular processes.
Modulate Signaling Pathways: The compound can modulate signaling pathways involved in cell proliferation, apoptosis, and inflammation.
相似化合物的比较
2-((1-(2-Chlorophenyl)isoquinolin-3-yl)oxy)-N,N-dimethylethanamine can be compared with other isoquinoline derivatives, such as:
1-(2-Chlorophenyl)isoquinolin-3-yl](piperidin-1-yl)methanone: Similar in structure but with a piperidine moiety instead of an ethanamine moiety.
N-methyl-N-(1-methylpropyl)-1-(2-chlorophenyl)isoquinoline-3-carboxamide: Contains a carboxamide group, leading to different chemical and biological properties.
The uniqueness of 2-((1-(2-Chlorophenyl)isoquinolin-3-yl)oxy)-N,N-dimethylethanamine lies in its specific ether linkage and the presence of the N,N-dimethylethanamine moiety, which imparts distinct chemical reactivity and biological activity.
属性
CAS 编号 |
89721-17-5 |
|---|---|
分子式 |
C19H19ClN2O |
分子量 |
326.8 g/mol |
IUPAC 名称 |
2-[1-(2-chlorophenyl)isoquinolin-3-yl]oxy-N,N-dimethylethanamine |
InChI |
InChI=1S/C19H19ClN2O/c1-22(2)11-12-23-18-13-14-7-3-4-8-15(14)19(21-18)16-9-5-6-10-17(16)20/h3-10,13H,11-12H2,1-2H3 |
InChI 键 |
BQGCFDSCDXJGBI-UHFFFAOYSA-N |
规范 SMILES |
CN(C)CCOC1=CC2=CC=CC=C2C(=N1)C3=CC=CC=C3Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


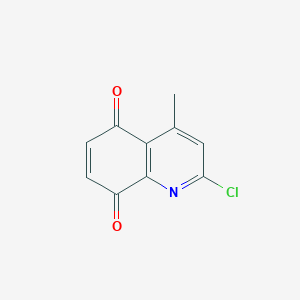
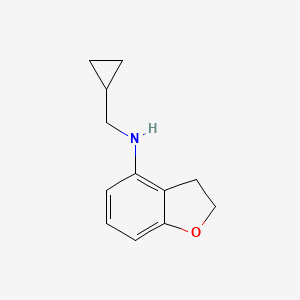
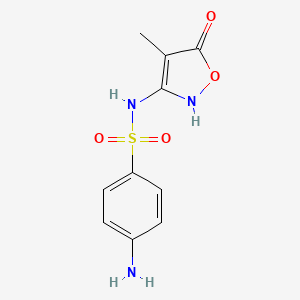
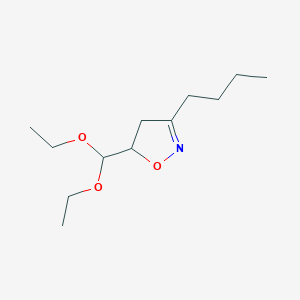

![Ethyl 5-(benzyloxy)-1H-pyrrolo[2,3-C]pyridine-2-carboxylate](/img/structure/B12894288.png)


![(6-Hydroxy-2-oxohexahydrofuro[3,4-b]furan-4-yl)methyl benzoate](/img/structure/B12894299.png)
![N,N-Bis[(diphenylphosphanyl)methyl]-3,5-dimethylaniline](/img/structure/B12894312.png)
